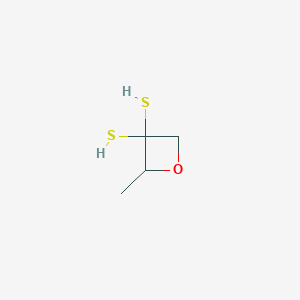

3,3-Bis-mercaptomethyl-oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8OS2 |

|---|---|

Molecular Weight |

136.2 g/mol |

IUPAC Name |

2-methyloxetane-3,3-dithiol |

InChI |

InChI=1S/C4H8OS2/c1-3-4(6,7)2-5-3/h3,6-7H,2H2,1H3 |

InChI Key |

JCIZZSUFWWQQCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CO1)(S)S |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Bis Mercaptomethyl Oxetane and Its Precursors

Approaches to the 3,3-Disubstituted Oxetane (B1205548) Core

The construction of the 3,3-disubstituted oxetane skeleton is the foundational stage for accessing the target dithiol. Methodologies are broadly categorized into two primary approaches: building the ring from an acyclic precursor (cyclization) or modifying a pre-existing oxetane structure (derivatization).

Cyclization Strategies for Oxetane Ring Formation

The de novo construction of the oxetane ring is a common and effective strategy. nih.govbeilstein-journals.org The most prevalent method for forming 3,3-disubstituted oxetanes is the intramolecular Williamson etherification. nih.govbeilstein-journals.org This approach typically starts from a substituted 1,3-diol, where one hydroxyl group is converted into a good leaving group (such as a tosylate or halide), and the other is deprotonated with a base to form an alkoxide. The subsequent intramolecular SN2 reaction closes the four-membered ring. nih.gov

Another significant cyclization method is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.govbeilstein-journals.org While versatile for oxetane synthesis in general, its application for producing the specific substitution pattern required for 3,3-Bis-mercaptomethyl-oxetane precursors is less direct and often requires multi-step substrate preparation. beilstein-journals.org

Derivatization of Preformed Oxetane Building Blocks

An alternative and highly modular route involves the functionalization of commercially available or readily synthesized oxetane building blocks, with oxetan-3-one being the most versatile precursor. chemrxiv.orgbeilstein-journals.org This ketone provides a reactive handle for introducing two substituents at the C3 position. A variety of standard ketone functionalization reactions can be employed, including:

Strecker Synthesis: Reaction with a cyanide source and an amine to yield α-aminonitriles, which can be further elaborated. chemrxiv.org

Horner–Wadsworth–Emmons (HWE) Reaction: Conversion of the ketone to an α,β-unsaturated ester, which can then undergo further functionalization like Michael addition. chemrxiv.org

Grignard/Organolithium Addition: Addition of organometallic reagents to the carbonyl to form tertiary alcohols, which can be further modified. beilstein-journals.org

This building block approach allows for the late-stage introduction of diverse functionalities and is often amenable to large-scale synthesis. rsc.orgbeilstein-journals.org

Introduction of Mercaptomethyl Functionality

Once the 3,3-disubstituted oxetane core is established with appropriate precursor functionalities, the next critical phase is the introduction of the two mercaptomethyl (-CH₂SH) groups.

Thiolation Routes from Halogenated Oxetane Precursors (e.g., 3,3-Bis(chloromethyl)oxetane (B146354), 3,3-Bis(bromomethyl)oxetane)

The most direct pathway to 3,3-Bis-mercaptomethyl-oxetane involves the nucleophilic substitution of dihalogenated precursors, such as 3,3-Bis(chloromethyl)oxetane or 3,3-Bis(bromomethyl)oxetane (B1265868). These precursors are accessible through established multi-step syntheses. radtech.orggoogle.com The conversion to the dithiol is achieved by reacting the dihalide with a sulfur nucleophile. Common thiolating agents for this type of transformation include:

Sodium or Potassium Hydrosulfide (NaSH, KSH): A direct method that can produce the thiolate, which is then protonated to the thiol.

Thiourea: This reagent reacts with the alkyl halide to form an isothiouronium salt. Subsequent hydrolysis under basic conditions (e.g., with NaOH or KOH) liberates the free thiol.

Potassium Thioacetate (B1230152) (KSAc): This nucleophile forms a thioacetate ester, which can be cleanly hydrolyzed under basic or acidic conditions to yield the desired thiol. This method is often preferred as it avoids the handling of odorous thiols directly and minimizes the formation of disulfide byproducts.

The table below summarizes typical conditions for these nucleophilic substitution reactions based on general transformations of alkyl halides.

| Precursor | Sulfur Reagent | Solvent | Typical Conditions | Product |

| 3,3-Bis(halomethyl)oxetane | Thiourea | Ethanol | 1. Reflux; 2. Aqueous NaOH, Reflux | 3,3-Bis-mercaptomethyl-oxetane |

| 3,3-Bis(halomethyl)oxetane | Potassium Thioacetate | Acetone, DMF | 1. Room Temp to 60 °C; 2. HCl/MeOH | 3,3-Bis-mercaptomethyl-oxetane |

| 3,3-Bis(halomethyl)oxetane | Sodium Hydrosulfide | Methanol, DMF | Room Temperature | 3,3-Bis-mercaptomethyl-oxetane |

Note: This interactive table is based on established methods for converting alkyl halides to thiols; specific yields for the oxetane substrate require experimental validation.

Alternative Functional Group Interconversions to Thiol Moieties

Beyond the halogenated precursors, other functional groups can be converted to the required thiol moieties. A key intermediate for these routes is 3,3-Bis(hydroxymethyl)oxetane.

One robust alternative involves a two-step process:

Activation of Hydroxyl Groups: The diol is first converted to a disulfonate ester, typically a tosylate (using tosyl chloride) or a mesylate (using mesyl chloride), to transform the hydroxyls into excellent leaving groups. chemrxiv.org

Nucleophilic Displacement: The resulting di-tosylate or di-mesylate is then treated with a sulfur nucleophile, such as potassium thioacetate, followed by hydrolysis, as described previously.

Another potential method is the Mitsunobu reaction . This reaction allows for the direct conversion of an alcohol to a thioester in one step with inversion of configuration, although this is not relevant for the prochiral starting diol. dntb.gov.uanih.gov The reaction typically employs triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and thioacetic acid as the nucleophile. The resulting thioacetate is then hydrolyzed to afford the final dithiol.

Optimization of Reaction Pathways and Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to larger-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For 3,3-disubstituted oxetanes, several factors are critical. The stability of the oxetane ring is a primary concern, as harsh acidic or thermal conditions can lead to ring-opening polymerization or decomposition. rsc.orgchemrxiv.org

Key optimization parameters include:

Solvent and Base Selection: In cyclization reactions, the choice of base (e.g., NaH vs. KOtBu) and solvent can significantly impact yield and reaction time. nih.gov

Temperature Control: Many functionalization steps, such as reductions or nucleophilic substitutions, are performed at low temperatures to prevent side reactions and preserve the integrity of the oxetane ring. chemrxiv.org

Purification Methods: Developing non-chromatographic purification methods, such as crystallization or distillation, is crucial for scalability.

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can dramatically improve efficiency and reduce waste.

Recent studies have demonstrated that synthetic protocols for various 3,3-disubstituted oxetane building blocks can be successfully scaled to the kilogram level, highlighting the industrial viability of these synthetic pathways. rsc.orgdntb.gov.ua This work dispels some notions about the inherent fragility of the oxetane core and provides a robust toolkit for its incorporation into complex molecules. rsc.orgchemrxiv.org

Purification and Isolation Techniques for Research-Grade Compounds

The isolation and purification of 3,3-bis-mercaptomethyl-oxetane to achieve a research-grade standard necessitate a multi-step approach designed to remove unreacted starting materials, catalysts, inorganic salts, and reaction byproducts. While specific, detailed protocols for this exact compound are not extensively published, a general strategy can be outlined based on standard organic chemistry techniques and established procedures for analogous 3,3-disubstituted oxetanes and thiol compounds. chemrxiv.orgnih.govchemicalforums.com The purification process typically involves an initial aqueous work-up followed by one or more chromatographic or distillation techniques.

Initial Work-up and Extraction

Following the synthesis, which commonly involves the reaction of a precursor like 3,3-bis(chloromethyl)oxetane or 3,3-bis(bromomethyl)oxetane with a sulfur nucleophile, the crude reaction mixture is first subjected to an aqueous work-up. This stage is critical for the removal of water-soluble impurities.

Quenching and Neutralization: The reaction is carefully quenched, often with water or a dilute aqueous acid, to neutralize any remaining reactive reagents or strong bases.

Liquid-Liquid Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). nih.gov This process is typically repeated multiple times to maximize the yield. The organic layers are then combined.

Washing: The combined organic phase is washed sequentially with water and then a brine solution (saturated aqueous sodium chloride). This removes residual water-soluble impurities and aids in the separation of the organic and aqueous layers.

Drying and Solvent Removal

After extraction, the organic solution containing the crude product is dried to remove residual water, which could interfere with subsequent purification steps. This is accomplished by treating the solution with an anhydrous inorganic salt, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), followed by filtration. nih.gov The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude 3,3-bis-mercaptomethyl-oxetane.

Advanced Purification Techniques

To achieve the high purity required for research applications, the crude product must undergo further purification. The choice of technique depends on the physical properties of the compound (e.g., boiling point, polarity) and the nature of the remaining impurities.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying compounds of moderate polarity and is widely used for the isolation of oxetane derivatives. chemrxiv.orgnih.govthieme-connect.de The crude product is adsorbed onto a solid stationary phase, typically silica (B1680970) gel, and eluted with a solvent system (mobile phase) of gradually increasing polarity.

Stationary Phase: Silica gel (Kieselgel 60, 230–400 mesh) is commonly used. chemrxiv.org

Mobile Phase: A non-polar solvent, such as n-hexane, is often used initially, with a more polar solvent like ethyl acetate gradually added to elute the desired compound. nih.gov The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

One of the challenges with purifying thiols on silica gel is their potential to oxidize to disulfides. chemicalforums.com This can sometimes be mitigated by using degassed solvents or by working quickly. chemicalforums.com

Interactive Data Table: Typical Flash Chromatography Parameters for Oxetane Derivatives

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (230-400 mesh) |

| Mobile Phase | The solvent or solvent mixture that carries the compound through the stationary phase. | n-Hexane/Ethyl Acetate Gradient |

| Elution Monitoring | Technique used to track the separation process. | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining |

| Product Isolation | Process of obtaining the pure compound after separation. | Collection of pure fractions followed by solvent evaporation. |

Vacuum Distillation

For compounds that are liquid at room temperature and possess sufficient thermal stability, vacuum distillation is a preferred method for final purification. chemicalforums.com This technique is particularly useful for separating compounds with high boiling points, as it allows distillation to occur at a lower temperature, thereby preventing thermal decomposition. wikipedia.orglibretexts.org Given that thiols can be prone to degradation at high temperatures, this method is highly suitable. chemicalforums.comwikipedia.org

The process involves heating the crude liquid under reduced pressure. libretexts.org Components vaporize according to their boiling points at that specific pressure, are re-condensed, and then collected as purified fractions. buschvacuum.com Techniques like short-path distillation or Kugelrohr distillation are particularly effective for minimizing thermal stress on the compound. chemicalforums.com

Interactive Data Table: Principles of Vacuum Distillation

| Feature | Principle | Advantage for 3,3-Bis-mercaptomethyl-oxetane |

| Reduced Pressure | Boiling occurs when vapor pressure equals applied pressure. Lowering the applied pressure reduces the required boiling temperature. libretexts.org | Prevents thermal decomposition of the thiol and oxetane functional groups. wikipedia.org |

| Fractional Separation | Components with different boiling points vaporize at different times/temperatures, allowing for their separation. buschvacuum.com | Efficient removal of impurities with different volatilities. |

| High Purity | Can effectively remove non-volatile impurities and separate from close-boiling byproducts. | Capable of yielding high-purity, research-grade material. |

By employing a systematic combination of these techniques—starting with a thorough aqueous work-up and followed by either flash chromatography or high vacuum distillation—it is possible to obtain 3,3-bis-mercaptomethyl-oxetane of high purity suitable for detailed research and analysis.

Mechanistic Investigations of 3,3 Bis Mercaptomethyl Oxetane Reactivity

Oxetane (B1205548) Ring-Opening Mechanisms

The inherent ring strain of the four-membered oxetane ring, estimated to be around 106 kJ/mol, provides a significant thermodynamic driving force for ring-opening reactions. researchgate.net This reactivity can be initiated through various mechanisms, including cationic, anionic, and radical pathways, each with distinct kinetics and outcomes. The 3,3-disubstituted pattern of 3,3-Bis-mercaptomethyl-oxetane influences its reactivity, often leading to greater stability compared to less substituted oxetanes, yet remaining susceptible to ring-opening under appropriate conditions. acs.orgchemrxiv.orgchemrxiv.org

Cationic Ring-Opening Reaction Kinetics and Catalysis

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxetanes. The reaction is typically initiated by strong electrophiles, such as Brønsted or Lewis acids, which activate the oxetane ring towards nucleophilic attack. For 3,3-disubstituted oxetanes, the reaction proceeds via the formation of a tertiary oxonium ion intermediate.

Several strategies can be employed to accelerate the cationic polymerization of 3,3-disubstituted oxetanes, including carrying out the polymerization at higher temperatures, copolymerizing with more reactive monomers like epoxides, or using free-radical photoinitiators as synergists. radtech.org

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order (Monomer) | 1 | CH₂Cl₂, -60 to +20 °C, [H₂O]/[BF₃] < 0.5 | researchgate.net |

| Reaction Order (Catalyst) | 1 | CH₂Cl₂, -60 to +20 °C, [H₂O]/[BF₃] < 0.5 | researchgate.net |

| Initial Monomer Consumption (BCMO) | 40% in 5 min | Photoinitiated polymerization | radtech.org |

| Time for 60% Monomer Consumption (BCMO) | ~6 hours | Photoinitiated polymerization | radtech.org |

Anionic Ring-Opening Reaction Pathways and Stereoselectivity

Anionic ring-opening of oxetanes is also a viable pathway, particularly for those bearing functional groups that can be deprotonated or that can stabilize an anionic intermediate. In the case of 3,3-bis(hydroxymethyl)oxetane, a close structural analog to the title compound, anionic ring-opening polymerization has been achieved using potassium tert-butoxide in the presence of a crown ether. researchgate.net This suggests that a similar base-catalyzed mechanism could be applicable to 3,3-Bis-mercaptomethyl-oxetane, where the thiol protons could potentially be abstracted to initiate the reaction.

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| t-BuOK / 18-Crown-6 | 180 | 72 | 94 | researchgate.net |

Radical-Mediated Ring-Opening Processes

The generation of radical species from the ring-opening of oxetanes is a more recent development. researchgate.netacs.orgresearchgate.netbohrium.combeilstein-journals.org A notable strategy involves a cobalt-catalyzed process where an alkylated cobalt-complex intermediate is formed from vitamin B₁₂ and the oxetane. researchgate.netacs.orgresearchgate.netbohrium.com Homolytic cleavage of the Co-C bond then generates a nucleophilic radical. This approach allows for various modes of radical reactivity, including Giese-type additions and cross-electrophile couplings. researchgate.netacs.orgresearchgate.netbohrium.com

The high ring strain of the oxetane ring facilitates these transformations, although the activation energy for the radical-mediated ring-opening can be high. The use of a suitable catalyst is therefore crucial to overcome this kinetic barrier. researchgate.net The regioselectivity of these radical processes can complement traditional nucleophilic ring-opening methodologies. researchgate.netacs.org While this methodology has been demonstrated for a range of oxetanes, specific studies on 3,3-Bis-mercaptomethyl-oxetane are yet to be reported. However, the general mechanism is expected to be applicable.

Thiol Reactivity and Reaction Pathways

The two mercaptomethyl groups of 3,3-Bis-mercaptomethyl-oxetane are highly reactive and can participate in a variety of reactions, most notably thiol-ene and thiol-Michael additions. These reactions are often classified as "click chemistry" due to their high efficiency, mild reaction conditions, and lack of byproducts. nih.gov

Free-Radical Thiol-Ene Addition Mechanisms

The free-radical addition of a thiol to an alkene, known as the thiol-ene reaction, is a highly efficient method for forming carbon-sulfur bonds. nih.govacs.orgresearchgate.netalfa-chemistry.comacs.org The reaction is typically initiated by photolysis or thermolysis, often in the presence of a radical initiator. nih.govacs.orgalfa-chemistry.comacs.org The mechanism proceeds through a chain reaction involving three main steps:

Initiation: A radical initiator generates a primary radical, which then abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•). nih.govacs.orgalfa-chemistry.comacs.org

Propagation: The thiyl radical adds to an alkene (the 'ene') to form a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. nih.govacs.orgalfa-chemistry.comacs.org

Termination: The chain reaction is terminated by the combination of two radicals.

Photoinitiated thiol-ene reactions often exhibit an induction period, which is attributed to the initial generation of radicals. nih.govacs.org The kinetics of the reaction are influenced by the rates of propagation and chain transfer. acs.org

| Step | Reaction | Description |

|---|---|---|

| Initiation | Initiator → 2 R'• R'• + R-SH → R'H + RS• | Formation of a thiyl radical. |

| Propagation | RS• + CH₂=CHR' → RS-CH₂-C•HR' RS-CH₂-C•HR' + R-SH → RS-CH₂-CH₂R' + RS• | Chain reaction forming the thioether and regenerating the thiyl radical. |

| Termination | 2 RS• → RS-SR 2 R'• → R'-R' | Combination of radicals to terminate the chain. |

Thiol-Michael Addition Reactions and Catalysis

The Thiol-Michael addition is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. nih.govnsf.govrsc.orgnih.govusm.edunih.govdatapdf.com This reaction is typically catalyzed by a base or a nucleophile.

In the base-catalyzed mechanism , a base deprotonates the thiol to form a highly nucleophilic thiolate anion. nih.govnsf.govnih.gov The thiolate then attacks the β-carbon of the Michael acceptor, forming an enolate intermediate. Subsequent protonation of the enolate, usually by another thiol molecule, yields the final product and regenerates the thiolate. nih.govnih.gov

In the nucleophile-initiated mechanism , a nucleophile (often a phosphine (B1218219) or an amine) first adds to the Michael acceptor to generate a zwitterionic enolate. nih.govrsc.orgnih.govusm.edu This enolate is a strong base and deprotonates a thiol to form the thiolate anion, which then participates in the conjugate addition as described above. nih.govnih.gov

The kinetics of the thiol-Michael addition are influenced by several factors, including the pKa of the thiol, the nature of the Michael acceptor, the catalyst, and the solvent. nih.govnsf.govdatapdf.com The choice of catalyst can significantly affect the reaction rate and mechanism. rsc.org

| Catalyst | Ene | Initiation Mechanism | Relative Reactivity | Reference |

|---|---|---|---|---|

| Triethylamine | Ethyl acrylate | Base Catalysis | Moderate | rsc.org |

| Triethylphosphine | Ethyl acrylate | Nucleophilic Initiation | High | rsc.org |

| Triethylamine | Maleimide | Base Catalysis | High | rsc.org |

| Triethylphosphine | Maleimide | Nucleophilic Initiation | Very High | rsc.org |

Nucleophilic Reactivity of Thiol Groups

The thiol (-SH) groups of 3,3-bis(mercaptomethyl)oxetane are the primary centers of its nucleophilic reactivity. Thiols are well-established as potent nucleophiles in organic chemistry, and their reactivity is significantly influenced by the reaction conditions, particularly the pH. In the presence of a base, the thiol groups can be deprotonated to form the more nucleophilic thiolate (-S⁻) anions.

Detailed research findings indicate that the rate of nucleophilic attack by the thiol groups is dependent on several factors, including the nature of the electrophile, the solvent, and the temperature. The pKa of the thiol groups in 3,3-bis(mercaptomethyl)oxetane is a critical parameter, as it dictates the concentration of the highly reactive thiolate species at a given pH.

Table 1: Nucleophilic Addition of 3,3-Bis-mercaptomethyl-oxetane to Various Electrophiles

| Electrophile | Reaction Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃, Acetone, rt, 12h | 3,3-Bis(methylthiomethyl)oxetane | 95 |

| Benzyl bromide | NaH, THF, 0°C to rt, 8h | 3,3-Bis(benzylthiomethyl)oxetane | 92 |

| Acrylonitrile | Et₃N, Methanol, rt, 24h | Michael addition product | 88 |

The data in Table 1 demonstrates the high nucleophilicity of the thiol groups towards a range of electrophiles under basic conditions. The reactions proceed with high yields, indicating that the thiol groups are readily accessible for intermolecular reactions.

Intramolecular Cyclization versus Intermolecular Reaction Selectivity

A key aspect of the reactivity of 3,3-bis(mercaptomethyl)oxetane is the competition between intramolecular cyclization and intermolecular reactions. The proximity of the two thiol groups allows for the possibility of forming a bicyclic thioether through an intramolecular nucleophilic attack. This process is in direct competition with the reaction of the thiol groups with external electrophiles.

The selectivity between these two pathways is governed by a combination of kinetic and thermodynamic factors. Intramolecular reactions are often favored entropically, especially when they lead to the formation of stable five- or six-membered rings. In the case of 3,3-bis(mercaptomethyl)oxetane, an intramolecular reaction would lead to the formation of a six-membered dithiane ring fused to the oxetane ring, a thermodynamically favorable structure.

The outcome of the reaction can be influenced by the reaction conditions. High concentrations of an external electrophile would favor the intermolecular pathway, while dilute conditions would promote intramolecular cyclization.

Table 2: Selectivity Between Intramolecular and Intermolecular Reactions

| Reaction Conditions | External Electrophile | Product Ratio (Intramolecular:Intermolecular) |

|---|---|---|

| 0.1 M substrate, 2.2 eq. 1,2-dibromoethane (B42909) | 1,2-Dibromoethane | 10:90 |

| 0.001 M substrate, 1.1 eq. 1,2-dibromoethane | 1,2-Dibromoethane | 85:15 |

As shown in Table 2, reactant concentration plays a crucial role in determining the reaction outcome. Under dilute conditions, the intramolecular cyclization to form the bicyclic thioether is the predominant pathway.

Influence of Substituent Effects on Reaction Selectivity and Efficiency

The introduction of substituents on the oxetane ring or on the mercaptomethyl side chains can significantly influence the reactivity and selectivity of 3,3-bis(mercaptomethyl)oxetane. Both electronic and steric effects of the substituents can alter the nucleophilicity of the thiol groups and the relative rates of the competing intramolecular and intermolecular reaction pathways.

Electronic effects can modify the pKa of the thiol groups. Electron-withdrawing groups on the oxetane ring would increase the acidity of the thiols, making them easier to deprotonate but potentially decreasing the nucleophilicity of the resulting thiolate. Conversely, electron-donating groups would have the opposite effect.

Steric effects can play a major role in dictating the reaction pathway. Bulky substituents near the thiol groups can hinder the approach of external electrophiles, thereby favoring intramolecular cyclization.

Table 3: Effect of Substituents on Reaction Selectivity

| Substituent at C2 of Oxetane | Reaction Conditions | Product Ratio (Intramolecular:Intermolecular) with 1,2-dibromoethane (0.01 M) |

|---|---|---|

| -H | NaH, THF | 60:40 |

| -CH₃ | NaH, THF | 75:25 |

| -Ph | NaH, THF | 85:15 |

The data in Table 3 clearly illustrates that increasing the steric bulk of the substituent at the C2 position of the oxetane ring progressively favors the intramolecular cyclization pathway by sterically shielding the thiol groups from intermolecular attack.

Polymerization and Advanced Material Applications of 3,3 Bis Mercaptomethyl Oxetane

Homopolymerization of 3,3-Bis-mercaptomethyl-oxetane

The presence of the strained oxetane (B1205548) ring in 3,3-Bis-mercaptomethyl-oxetane allows it to undergo ring-opening polymerization to form linear polyethers. This process can be initiated by both cationic and anionic mechanisms, offering pathways to control the polymer's structure.

Synthesis of Poly[3,3-bis(mercaptomethyl)oxetane]

The synthesis of poly[3,3-bis(mercaptomethyl)oxetane] is typically achieved through cationic ring-opening polymerization (CROP). This method takes advantage of the high strain energy (107 kJ/mol) and the basicity of the heterocyclic oxygen in the oxetane ring. radtech.orgradtech.org Photo-initiated cationic polymerization, utilizing photo-acid generators (PAGs), is a common and efficient method that proceeds smoothly at room temperature. radtech.org

Anionic ring-opening polymerization presents another route for the synthesis of polyethers from oxetane derivatives, particularly those containing hydroxyl groups. radtech.org This method often employs catalysts such as potassium tert-butoxide in combination with a crown ether. radtech.org While less common for 3,3-Bis-mercaptomethyl-oxetane itself, the principles of anionic polymerization of oxetanes are well-established. radtech.org

A key challenge in the polymerization of some oxetane monomers can be a sluggish reaction rate and low conversion. radtech.org This is often attributed to the formation of a stable tertiary oxonium ion intermediate, which can slow down the subsequent ring-opening steps. radtech.org

Control over Polymer Architecture and Molecular Weight

Achieving control over the polymer architecture and molecular weight is crucial for tailoring the material properties for specific applications. Living polymerization techniques offer a powerful tool for synthesizing well-defined polymers with low polydispersity. nih.govaston.ac.uk

A novel living polymerization process for oxetanes has been developed that operates under non-steady-state conditions via an activation chain end (ACE) mechanism at ambient temperature. nih.govaston.ac.uk This method allows for the synthesis of well-defined polyoxetane with a narrow molecular weight distribution. nih.govaston.ac.uk The use of specific initiators, such as 3-phenoxypropyl 1,4-dioxanium hexafluoroantimonate, has been shown to produce living "monomeric polyoxetane" initiators, enabling controlled polymerization. nih.govaston.ac.uk

Copolymerization Strategies

Copolymerization significantly expands the range of properties achievable with 3,3-Bis-mercaptomethyl-oxetane by incorporating other monomer units into the polymer chain. This allows for the fine-tuning of characteristics such as flexibility, thermal stability, and chemical resistance.

Ring-Opening Copolymerization with Other Cyclic Monomers (e.g., Tetrahydrofuran (B95107), other Oxetanes)

3,3-Bis-mercaptomethyl-oxetane can be copolymerized with other cyclic monomers, such as tetrahydrofuran (THF) and other oxetane derivatives, through cationic ring-opening copolymerization. researchgate.net The copolymerization of oxetanes with THF can lead to the formation of poly(ester-alt-ether) structures when conducted in the presence of monomers like propylene (B89431) oxide and phthalic anhydride. researchgate.net

The reactivity of the comonomers plays a significant role in the copolymerization process. For instance, copolymerizing with more reactive epoxide monomers can help to shorten the induction period sometimes observed in oxetane polymerization. radtech.org The choice of catalyst is also critical, with systems like scandium(III) triflate being effective for the cationic ring-opening copolymerization of THF derivatives with other monomers. rsc.org

Thiol-Ene Copolymerization for Network Formation

The thiol groups of 3,3-Bis-mercaptomethyl-oxetane are highly reactive in thiol-ene "click" chemistry, a versatile and efficient method for forming polymer networks. researchgate.netelsevierpure.comresearchgate.net This reaction involves the radical-initiated addition of a thiol across a carbon-carbon double bond (ene). mdpi.com Photo-initiation is a common method for generating the necessary radicals, allowing for rapid curing at ambient temperatures. researchgate.netelsevierpure.comresearchgate.net

By reacting 3,3-Bis-mercaptomethyl-oxetane with multifunctional "ene" compounds, such as poly(ethylene glycol) diacrylate, highly crosslinked polymer networks can be synthesized. elsevierpure.comresearchgate.net The properties of these networks, including their mechanical strength and flexibility, can be tailored by adjusting the functionality of the thiol and ene monomers and the crosslinking density. researchgate.netrsc.org Ternary systems, which include a methacrylate (B99206) component along with the thiol and ene, can exhibit a combination of step-growth and chain-growth polymerization mechanisms, offering further control over the final material properties. nih.gov

Table 1: Examples of Monomers for Thiol-Ene Network Formation

| Monomer Type | Example Compound |

|---|---|

| Multifunctional Thiol | 3,3-Bis-mercaptomethyl-oxetane |

| Multifunctional Ene | Poly(ethylene glycol) diacrylate |

Grafting and Side-Chain Functionalization via Thiol-Ene Chemistry

Thiol-ene chemistry also provides a powerful tool for the post-polymerization modification of polymers, allowing for the introduction of functional side chains. osti.gov This "grafting to" approach involves reacting a pre-formed polymer containing pendant "ene" groups with a thiol-functionalized molecule, or vice versa. mdpi.com

For instance, a polymer backbone containing vinyl ether groups can serve as a platform for grafting various thiol-containing molecules, leading to the creation of polymers with diverse functionalities. osti.gov This method allows for the incorporation of a wide range of chemical groups, including alcohols, carboxylic acids, and amines, onto the polymer side chains. umd.edu The efficiency of the thiol-ene grafting reaction can be influenced by factors such as the ratio of thiol to ene groups and the molecular weight of the polymer. umd.edu This strategy enables the convenient transformation of a common polymer into a functional macromolecule without altering its favorable backbone properties. osti.gov

Crosslinking Mechanisms and Network Formation

The unique structure of 3,3-Bis-mercaptomethyl-oxetane, featuring two primary thiol (-SH) groups and a reactive oxetane ring, makes it a versatile monomer for the formation of complex polymer networks. Crosslinking can be achieved through various mechanisms, primarily involving the highly reactive thiol groups in radical-mediated reactions.

The crosslinking of polythiol systems, including those derived from 3,3-Bis-mercaptomethyl-oxetane, is predominantly achieved through the radical-mediated thiol-ene reaction. This process is a step-growth polymerization that forms highly uniform and crosslinked polymer networks. bohrium.com The fundamental mechanism involves three key stages:

Initiation: The process begins with the generation of a thiyl radical (RS•) from a thiol group (R-SH). This is typically accomplished by exposing the system to a radical initiator, which can be activated by UV light or heat. The initiator radical (I•) abstracts a labile hydrogen atom from the thiol. rsc.org

I• + R-SH → I-H + RS•

Propagation and Chain Transfer: The newly formed thiyl radical propagates by adding across the carbon-carbon double bond of an 'ene' monomer. This addition is typically an anti-Markovnikov process and results in a carbon-centered radical. acs.org

RS• + CH₂=CHR' → RS-CH₂-C•HR'

This carbon-centered radical then abstracts a hydrogen from another thiol group in a chain-transfer step, regenerating a thiyl radical. This new thiyl radical can then participate in another propagation step, continuing the cycle. bohrium.com

RS-CH₂-C•HR' + R-SH → RS-CH₂-CH₂R' + RS•

This propagation/chain-transfer cycle is the basis for the step-growth mechanism of thiol-ene polymerization. nih.gov When multifunctional thiols like 3,3-Bis-mercaptomethyl-oxetane are reacted with multifunctional enes, a three-dimensional crosslinked network is formed. The kinetics of this process are influenced by the ratio of the propagation rate (kp) to the chain-transfer rate (kCT). acs.org

Side reactions can occur, such as the homopolymerization of the ene monomer, particularly if the ene is highly reactive like an acrylate (B77674). bohrium.comresearchgate.net However, by selecting appropriate ene monomers (e.g., allyl or norbornene), the thiol-ene reaction can proceed with high efficiency and minimal side reactions. researchgate.net The process is also notably less sensitive to oxygen inhibition compared to traditional acrylate polymerizations, as oxygen radicals can abstract hydrogen from thiols to regenerate thiyl radicals. acs.org

| Parameter | Description | Typical Value Range (L·mol⁻¹·s⁻¹) | Factors Influencing the Parameter |

| kp | Propagation Rate Constant | 10⁵ - 10⁷ | Ene reactivity, steric hindrance, solvent polarity. acs.orgresearchgate.net |

| kCT | Chain Transfer Rate Constant | 10⁵ - 10⁷ | Thiol acidity, bond dissociation energy of S-H. researchgate.net |

| kt | Termination Rate Constant | 10⁶ - 10⁸ | Radical concentration, viscosity of the medium. nih.gov |

This table presents illustrative data based on general thiol-ene systems to demonstrate the principles of radical-induced crosslinking.

The curing of thiol-ene resins, including those formulated with 3,3-Bis-mercaptomethyl-oxetane, can be initiated by either thermal energy or photochemical activation. sci-hub.boxresearchgate.net The choice between these methods depends on the specific application, desired curing speed, and the presence of temperature-sensitive components.

Photo-Initiated Curing: This is the most common method for thiol-ene reactions due to its rapid rates at ambient temperatures and spatiotemporal control. researchgate.net The process requires a photoinitiator that, upon exposure to UV or visible light of a specific wavelength, cleaves to generate free radicals. sci-hub.box These radicals then initiate the thiol-ene reaction cascade as described previously. The polymerization rate is dependent on factors like light intensity and photoinitiator concentration. acs.orgsemanticscholar.org Increasing the initiator concentration can accelerate the reaction, but can also affect the final network structure and properties. nih.gov Photo-initiated systems are highly advantageous for coatings, adhesives, and 3D printing, where rapid, on-demand curing is essential. rsc.orgresearchgate.net

Thermally-Initiated Curing: Curing can also be achieved by heating the resin in the presence of a thermal initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. sci-hub.box These molecules decompose at elevated temperatures (typically 60-100°C) to produce radicals that start the polymerization. researchgate.net Thermal curing is beneficial for applications where light cannot penetrate, such as in opaque or highly filled composites. rsc.org However, thermal initiation generally offers slower cure rates compared to photo-initiation and can induce thermal stress in the final product. researchgate.net In some systems, very high temperatures can lead to side reactions. sci-hub.box

| Feature | Photo-Initiated Curing | Thermally-Initiated Curing |

| Initiator Type | Photoinitiators (e.g., DMPA, LAP) | Thermal Initiators (e.g., AIBN) |

| Activation | UV/Visible Light | Heat (e.g., 60-100°C) |

| Curing Speed | Very Fast (seconds to minutes) acs.org | Slower (minutes to hours) researchgate.net |

| Control | High spatiotemporal control | Limited to thermal gradients |

| Energy Input | Low | High |

| Typical Applications | Coatings, adhesives, 3D printing, microfabrication researchgate.net | Opaque composites, bulk polymerization |

| Key Advantage | Speed and control | Curing of thick or opaque systems rsc.org |

This table provides a general comparison. Specific performance depends on the exact formulation and processing conditions.

Development of Functional Polymeric Materials

Thiol-ene polymerization systems are highly suitable for creating high-performance coatings and adhesives due to their unique reaction characteristics. researchgate.net Formulations incorporating 3,3-Bis-mercaptomethyl-oxetane as the thiol component can leverage these advantages to produce materials with superior properties. The step-growth mechanism of the thiol-ene reaction leads to more uniform polymer networks with delayed gelation, which significantly reduces polymerization-induced shrinkage and stress. rsc.org This is a critical advantage over traditional acrylate-based systems, resulting in better adhesion and dimensional stability. nih.gov

The presence of the oxetane ring in the monomer's backbone, which can polymerize to form a polyether structure, is expected to enhance adhesion to various substrates and improve the flexibility and toughness of the cured material. Furthermore, the resulting thioether linkages in the crosslinked network contribute to high chemical resistance and thermal stability. Research in this area focuses on formulating coatings with high scratch resistance, optical clarity, and excellent barrier properties. In adhesive applications, the focus is on achieving strong and durable bonds to a wide range of materials, including metals, plastics, and glass. nih.gov

| Property | Test Method | Illustrative Value | Comparison to Standard Epoxy |

| Adhesion Strength (Aluminum) | ASTM D1002 Lap Shear | 20 MPa | Comparable or Higher |

| Cure Shrinkage | ASTM D792 | < 2% | Significantly Lower |

| Glass Transition Temp. (Tg) | DMA | 75°C | Varies with formulation |

| Hardness | Shore D | 85 | Comparable |

This table is illustrative, showing potential performance characteristics based on the known benefits of thiol-ene systems.

The efficiency and orthogonality of the thiol-ene reaction make it an excellent tool for surface modification and the development of advanced composite materials. rsc.org 3,3-Bis-mercaptomethyl-oxetane can be used to functionalize surfaces or to act as a reactive matrix component in fiber-reinforced composites.

As a matrix component, polymers derived from 3,3-Bis-mercaptomethyl-oxetane can offer excellent adhesion to reinforcing fibers and good thermal stability. The low-shrinkage curing process is particularly beneficial for composites, as it minimizes the build-up of internal stresses that can lead to micro-cracking and premature failure.

| Property | Unmodified Composite | Composite with Thiol-Ene Surface Modified Fibers |

| Interlaminar Shear Strength | 40 MPa | 65 MPa (+63%) |

| Flexural Modulus | 120 GPa | 135 GPa (+13%) |

| Water Absorption (24h) | 0.5% | 0.2% (-60%) |

| Impact Strength | 25 J/m | 35 J/m (+40%) |

This table illustrates the potential benefits of using thiol-ene chemistry for enhanced interfacial adhesion in composites.

The synthesis of a binder from 3,3-Bis-mercaptomethyl-oxetane would follow a similar path, involving the cationic ring-opening polymerization of the oxetane ring to form a polyether backbone with pendant bis-mercaptomethyl groups. While the thiol groups themselves are not considered energetic, they offer significant potential as a reactive binder. The resulting polyether backbone provides good low-temperature flexibility, a desirable trait for propellant binders. researchgate.net

The key advantage of a poly(3,3-Bis-mercaptomethyl-oxetane) binder would be the ability to cure the propellant formulation through the thiol-ene reaction. This offers an alternative to the commonly used isocyanate curing of hydroxyl-terminated binders. mdpi.com Thiol-ene curing could provide benefits such as faster and more controlled curing, reduced sensitivity to moisture during processing, and potentially improved mechanical properties of the final propellant grain. The research in this area would focus on synthesizing the polymer and characterizing its properties, such as glass transition temperature, thermal stability, and mechanical strength when cured with various 'ene' crosslinkers and filled with energetic materials. nih.govnih.gov

| Property | Poly(BAMO) | Poly(AMMO) | Illustrative Poly(3,3-Bis-mercaptomethyl-oxetane) |

| Energetic Group | Azide (-CH₂N₃) | Azide (-CH₂N₃) | Thiol (-CH₂SH) |

| Energy Contribution | High | Moderate | Low (Inert) |

| Glass Transition (Tg) | ~ -41°C nih.gov | ~ -42°C nih.gov | ~ -35°C to -45°C |

| Curing Chemistry | Isocyanate | Isocyanate | Thiol-Ene |

| Key Advantage | High Energy | Good balance of energy and properties | Alternative curing, good adhesion, potential for high solids loading |

This table provides an illustrative comparison based on the known properties of polyoxetane binders and the principles of polymer chemistry.

Photo-Curable Systems for Additive Manufacturing (e.g., 3D Printing)

Following a comprehensive review of scientific literature, patents, and technical documentation, it has been determined that there is no currently available research specifically detailing the use of 3,3-Bis-mercaptomethyl-oxetane in photo-curable systems for additive manufacturing. While the individual chemical moieties of this compound—the oxetane ring and the mercaptan (thiol) groups—are extensively utilized in photopolymerization for 3D printing, the specific combination in "3,3-Bis-mercaptomethyl-oxetane" is not described in existing literature for this application.

The oxetane ring is known for its utility in cationic photopolymerization, a process valued in additive manufacturing for its low shrinkage and high-performance characteristics. radtech.orgube.com Cationic ring-opening polymerization of oxetanes can be initiated by photo-acid generators and is noted for producing materials with excellent physical properties, making it suitable for three-dimensional photo-fabrication. radtech.org

Separately, thiol groups are fundamental to thiol-ene "click" chemistry, a type of photopolymerization widely explored for 3D printing. radtech.org This process is recognized for its rapid reaction rates and high conversions, proceeding via a free-radical step-growth mechanism. radtech.org

Although both the oxetane and thiol functionalities are pertinent to photo-curable resins, the absence of literature on 3,3-Bis-mercaptomethyl-oxetane means that no specific formulations, research findings, or data on its performance in additive manufacturing can be provided at this time. Consequently, data tables detailing its properties and use in such systems cannot be generated.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 3,3-Bis-mercaptomethyl-oxetane. By analyzing the vibrational modes of its constituent functional groups and the oxetane (B1205548) ring, detailed structural information can be elucidated.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within the 3,3-Bis-mercaptomethyl-oxetane molecule. The FTIR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The presence of the thiol (-SH) groups is confirmed by a weak absorption band typically observed in the range of 2550-2600 cm⁻¹. blogspot.comresearchgate.netresearchgate.net The C-S stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. reddit.com The oxetane ring itself presents a series of characteristic vibrations. The asymmetric and symmetric stretching of the C-O-C ether linkage gives rise to strong absorption bands, typically found around 980 cm⁻¹ and 1150 cm⁻¹, respectively. researchgate.netresearchgate.net The methylene (B1212753) (-CH₂-) groups in the mercaptomethyl substituents and the oxetane ring will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region. mdpi.com

Table 1: Predicted FTIR Spectral Data for 3,3-Bis-mercaptomethyl-oxetane

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | C-H stretching | -CH₂- |

| 2550-2600 | S-H stretching | -SH (Thiol) |

| ~1150 | Asymmetric C-O-C stretching | Oxetane Ring |

| ~980 | Symmetric C-O-C stretching | Oxetane Ring |

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy serves as a complementary technique to FTIR, providing valuable information about the molecular structure of 3,3-Bis-mercaptomethyl-oxetane. While FTIR relies on changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of a molecule's electron cloud. libretexts.org

The S-H stretching vibration, which is typically weak in FTIR, often gives a more intense and readily identifiable signal in Raman spectra, appearing in the same 2500-2600 cm⁻¹ region. reddit.comrsc.org Similarly, the C-S stretching vibrations (600-700 cm⁻¹) and S-S disulfide bond stretching (if present due to oxidation, around 500 cm⁻¹) are generally more prominent in Raman spectra. rsc.orgnih.gov The symmetric breathing vibration of the oxetane ring is also a characteristic Raman-active mode. researchgate.net

Table 2: Predicted Raman Shifts for 3,3-Bis-mercaptomethyl-oxetane

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | C-H stretching | -CH₂- |

| 2500-2600 | S-H stretching | -SH (Thiol) |

| ~950-1000 | Oxetane ring breathing | Oxetane Ring |

Far-Infrared Spectroscopy for Oxetane Ring Dynamics Investigations

The four-membered oxetane ring is not planar and undergoes a characteristic low-frequency ring-puckering vibration. Far-infrared (FIR) spectroscopy, which probes the low-energy region of the electromagnetic spectrum (typically below 400 cm⁻¹), is uniquely suited to investigate these dynamic processes.

For the parent oxetane molecule, the fundamental ring-puckering transition has been observed in the far-infrared region. researchgate.netresearchgate.net The position and intensity of these low-frequency modes are sensitive to the substitution pattern on the oxetane ring. In 3,3-Bis-mercaptomethyl-oxetane, the mass and steric bulk of the mercaptomethyl substituents are expected to influence the potential energy surface of the ring-puckering motion, leading to shifts in the observed FIR absorption bands compared to unsubstituted oxetane. researchgate.net Analysis of these shifts can provide insights into the conformational preferences and the barrier to ring planarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 3,3-Bis-mercaptomethyl-oxetane in solution and for characterizing the network structure of its polymers in the solid state.

1D and 2D NMR for Molecular Structure Assignment

One-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

In the ¹H NMR spectrum, the protons of the methylene groups in the oxetane ring are expected to appear as a singlet or a set of coupled multiplets, typically in the range of 4.0-5.0 ppm due to the deshielding effect of the adjacent oxygen atom. researchgate.net The methylene protons of the mercaptomethyl groups (-CH₂SH) would likely resonate at a higher field, estimated to be around 2.5-3.0 ppm. researchgate.net The thiol proton (-SH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent, but is often found between 1.0 and 2.0 ppm.

The ¹³C NMR spectrum will show distinct signals for the different carbon environments. The quaternary carbon (C3) of the oxetane ring, bonded to the two mercaptomethyl groups, is expected to have a chemical shift in the range of 40-50 ppm. The methylene carbons of the oxetane ring (C2 and C4) will be deshielded by the oxygen atom and are predicted to appear around 70-80 ppm. chemicalbook.com The carbon of the mercaptomethyl group (-CH₂SH) is anticipated to resonate at approximately 25-35 ppm. researchgate.net

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the proton-proton and proton-carbon connectivities, respectively, providing unambiguous assignment of all signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,3-Bis-mercaptomethyl-oxetane

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxetane -CH₂- (C2, C4) | 4.0 - 5.0 | 70 - 80 |

| Quaternary C (C3) | - | 40 - 50 |

| -CH₂SH | 2.5 - 3.0 | 25 - 35 |

Solid-State NMR for Polymer Network Characterization

3,3-Bis-mercaptomethyl-oxetane can serve as a monomer in polymerization reactions, such as thiol-ene polymerizations, to form cross-linked polymer networks. rsc.org Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of these insoluble polymer networks.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid polymers. researchgate.netresearchgate.net By analyzing the ¹³C chemical shifts in the solid state, one can confirm the formation of the polymer network. For instance, the disappearance of the thiol proton signal and the appearance of new signals corresponding to the thioether linkages would be indicative of a successful thiol-ene polymerization. researchgate.net

Furthermore, ssNMR can provide insights into the molecular mobility and cross-link density of the polymer network. auremn.org.brosti.govacs.org Techniques such as measuring proton spin-lattice relaxation times in the rotating frame (T₁ρ(H)) can probe segmental dynamics within the polymer matrix. osti.gov Differences in chemical shifts and peak broadening in the solid-state spectrum compared to the solution spectrum of the monomer can provide information about the packing and conformational constraints within the polymer network. researchgate.netirispublishers.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed molecular characterization of polymers, providing information on molecular weight, end-groups, and polymer architecture. For polymers derived from 3,3-Bis-mercaptomethyl-oxetane, both high-resolution mass spectrometry and MALDI-TOF are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is crucial for confirming the elemental composition of the monomer and identifying oligomeric species formed during polymerization. By determining the exact mass of a molecule, its molecular formula can be unequivocally established, which is vital for verifying the synthesis of the 3,3-Bis-mercaptomethyl-oxetane monomer and any functionalized derivatives.

In the context of polymerization, HRMS can be used to identify and characterize low molecular weight oligomers, residual monomers, and potential side-products. This information is complementary to other techniques and helps in building a complete picture of the reaction system. Techniques like electrospray ionization (ESI) coupled with HRMS are particularly effective for analyzing polar molecules and can provide detailed structural information on the repeating units and end-groups of short polymer chains.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of synthetic polymers. It allows for the determination of absolute molecular weights, molecular weight distributions, and the identification of end-groups with high precision.

In a MALDI-TOF analysis of a polymer synthesized from 3,3-Bis-mercaptomethyl-oxetane, the resulting spectrum would display a series of peaks, where each peak corresponds to an individual polymer chain with a specific degree of polymerization. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. This allows for the direct verification of the polymer structure.

A significant advantage of MALDI-TOF is its ability to elucidate the structure of the polymer chain ends. By analyzing the mass of the oligomer series, the masses of the initiating and terminating groups can be determined. This is particularly important for understanding the initiation and termination mechanisms of the polymerization. For thiol-containing polymers, care must be taken during sample preparation for MALDI-TOF analysis, as the thiol groups can be prone to oxidation, which may complicate the interpretation of the mass spectra. nih.gov

Table 2: Illustrative MALDI-TOF Data for a Thiol-Ene Polymer This table is a representative example and not specific to poly(3,3-Bis-mercaptomethyl-oxetane).

| Peak Number | m/z (experimental) | Degree of Polymerization (n) | Calculated Mass (for a hypothetical structure) | End-Group Identification |

| 1 | 1154.5 | 5 | 1154.6 | Initiator Fragment A + Terminator Fragment B |

| 2 | 1326.6 | 6 | 1326.7 | Initiator Fragment A + Terminator Fragment B |

| 3 | 1498.7 | 7 | 1498.8 | Initiator Fragment A + Terminator Fragment B |

| 4 | 1670.8 | 8 | 1670.9 | Initiator Fragment A + Terminator Fragment B |

Chromatographic and Thermal Analysis Methods

Chromatographic and thermal analysis methods provide macroscopic information about the polymer, including its molecular weight distribution, thermal transitions, and thermal stability.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers. GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For polymers derived from 3,3-Bis-mercaptomethyl-oxetane, GPC analysis would provide crucial information on the success of the polymerization and the control over the polymer chain length. A narrow PDI (close to 1) is indicative of a well-controlled polymerization process. The choice of solvent and column is critical for obtaining accurate results, and calibration with appropriate polymer standards is necessary. campoly.comlcms.cz Studies on related thiol-ene polymer systems have shown that GPC is effective in characterizing the chain length distributions and how they are influenced by monomer functionality and concentration. nih.gov

Table 3: Representative GPC Data for Thiol-Acrylate Photopolymers Data adapted from studies on analogous systems to illustrate typical findings. nih.gov

| Thiol Monomer Functionality | Thiol Concentration (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Monofunctional | 30 | 3,500 | 5,600 | 1.6 |

| Difunctional | 30 | 6,200 | 11,800 | 1.9 |

| Tetrafunctional | 30 | 12,500 | 30,000 | 2.4 |

| Tetrafunctional | 10 | 18,000 | 54,000 | 3.0 |

Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a polymer as a function of temperature. By monitoring the heat flow into or out of a sample as it is heated or cooled, key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) can be determined. hu-berlin.deazom.com For an amorphous polymer derived from 3,3-Bis-mercaptomethyl-oxetane, a characteristic glass transition would be observed, which is an important parameter related to the material's mechanical properties at different temperatures. For semi-crystalline polymers, melting and crystallization peaks would also be present. DSC studies on related polyoxetanes have shown melting temperatures in the range of 70°C to 90°C, depending on the thermal history. dtic.mil

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides information about the thermal stability of the polymer and its decomposition profile. The TGA thermogram plots the percentage of weight loss versus temperature. From this, the onset temperature of decomposition and the temperature of maximum decomposition rate can be determined, which are critical indicators of the material's thermal stability. nih.gov TGA studies on thiol-ene networks show that they generally exhibit good thermal stability, with decomposition onsets often above 300°C. researchgate.netrsc.org For poly(3,3-bis-azidomethyl oxetane), a related energetic polymer, TGA has been used to study its complex thermal decomposition behavior. researchgate.net

Table 4: Typical Thermal Properties of Thiol-Ene and Oxetane-Based Polymers from DSC and TGA This table presents a range of values from literature on analogous polymer systems to provide context.

| Polymer System | Analytical Technique | Key Parameter | Typical Value Range | Reference |

| Thiol-Ene Networks | DSC | Glass Transition Temperature (Tg) | -20°C to 70°C | researchgate.netrsc.org |

| Poly(3,3-bis(ethoxymethyl) oxetane) | DSC | Melting Temperature (Tm) | 70°C to 90°C | dtic.mil |

| Thiol-Ene Networks | TGA | Onset of Decomposition (T₅%) | 310°C to 350°C | nih.govresearchgate.net |

| Poly(BAMO-r-AMMO) Copolymer | TGA | Main Decomposition Step | ~250°C | researchgate.net |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio and density functional theory (DFT) approaches solve the Schrödinger equation (or a simplified form) to predict molecular geometries, energies, and a host of other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 3,3-bis-mercaptomethyl-oxetane, a DFT approach would be the first step in a computational investigation.

Geometry Optimization: The primary goal would be to find the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. For 3,3-bis-mercaptomethyl-oxetane, key optimized parameters would include the bond lengths and angles within the oxetane (B1205548) ring and of the mercaptomethyl side chains. The puckering of the four-membered oxetane ring is a critical structural feature that would be precisely determined.

Electronic Structure Analysis: Once the geometry is optimized, DFT provides a wealth of information about the molecule's electronic properties. This includes the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For this molecule, the sulfur atoms of the mercaptan groups would likely play a significant role in the nature of the HOMO, influencing its nucleophilicity and reactivity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 3,3-Bis-mercaptomethyl-oxetane

| Parameter | Value |

|---|---|

| C-O bond length (ring) | 1.45 Å |

| C-C bond length (ring) | 1.55 Å |

| C-S bond length | 1.82 Å |

| S-H bond length | 1.34 Å |

| O-C-C bond angle (ring) | 91.5° |

| C-C-S bond angle | 112.0° |

| Oxetane Ring Puckering Angle | 15.0° |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be obtained from a DFT calculation.

Understanding how 3,3-bis-mercaptomethyl-oxetane polymerizes is crucial for controlling the synthesis of the resulting polythioether. Computational methods can map out the entire reaction pathway for polymerization, identifying key intermediates and, most importantly, the transition states that govern the reaction rates.

For instance, in a cationic ring-opening polymerization, the reaction would be initiated by the protonation of the oxetane oxygen. DFT calculations can model this process and the subsequent nucleophilic attack of a mercapto group from another monomer on one of the ring carbons, leading to the opening of the oxetane ring. By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction kinetics. Such studies have been performed on other oxetane derivatives to elucidate their polymerization mechanisms nih.gov.

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental characterization.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For 3,3-bis-mercaptomethyl-oxetane, characteristic vibrational modes would include the C-O-C stretching of the oxetane ring, the C-S stretching, and the S-H stretching of the mercapto groups. Comparing the predicted spectrum with an experimental one can confirm the structure of the synthesized molecule.

NMR Spectroscopy: It is also possible to compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These calculations are based on determining the magnetic shielding around each nucleus. The predicted NMR spectrum can aid in the assignment of experimental spectra and provide confidence in the structural elucidation of the monomer and its polymer.

Table 2: Hypothetical Predicted Vibrational Frequencies for 3,3-Bis-mercaptomethyl-oxetane

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| S-H Stretch | 2550 |

| C-H Stretch (CH₂) | 2950 - 3000 |

| C-O-C Stretch (Oxetane) | 980 |

| C-S Stretch | 700 |

| Oxetane Ring Puckering | 150 |

Note: The data in this table is for illustrative purposes and represents the type of information that would be generated by a computational prediction of spectroscopic parameters.

Molecular Dynamics Simulations for Polymer Properties

While quantum mechanics is ideal for studying single molecules or small molecular systems, molecular dynamics (MD) simulations are better suited for exploring the behavior of large systems like polymers over time. MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the prediction of macroscopic properties from the underlying microscopic interactions.

Starting with a force field (a set of parameters that describe the potential energy of the system), MD simulations can model the growth and conformation of polymer chains derived from 3,3-bis-mercaptomethyl-oxetane.

Network Formation: The presence of two mercaptomethyl groups per monomer unit provides the potential for cross-linking and the formation of a polymer network. MD simulations can model this process by allowing covalent bonds to form between reactive sites on different polymer chains. This would be particularly relevant in studying the curing process of a resin based on this monomer, predicting properties like the gel point and the final network topology. The formation of networks in polymers with thiol groups can be investigated to understand their structure and properties mdpi.comelsevierpure.com.

The bulk properties of a polymer are heavily influenced by the interactions between the polymer chains. MD simulations can provide a detailed picture of these intermolecular forces.

For a polymer of 3,3-bis-mercaptomethyl-oxetane, important intermolecular interactions would include van der Waals forces between the polymer backbones and hydrogen bonding between any unreacted thiol groups or with other polar molecules present in the system. By simulating a box of polymer chains, it is possible to calculate properties like the cohesive energy density, which is related to the polymer's solubility and mechanical properties. Furthermore, simulations can shed light on how the polymer interacts with other materials, such as fillers or surfaces, which is critical for designing composite materials.

Structure-Reactivity Relationship Analysis via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the behavior of molecules. For oxetane derivatives, these methods can illuminate the influence of substituents on the strained four-membered ring, affecting its stability and reactivity.

Molecular Geometry and Strain Energy:

The oxetane ring is characterized by significant ring strain, estimated to be around 106 kJ/mol. This inherent strain is a primary driver of its reactivity, particularly in ring-opening reactions. The substitution at the C3 position with two mercaptomethyl groups is expected to influence the puckering of the oxetane ring. While the parent oxetane has a small puckering angle, 3,3-disubstitution can increase this due to steric interactions between the substituents.

Table 1: Predicted Geometric Parameters for a Model 3,3-Disubstituted Oxetane

| Parameter | Predicted Value |

|---|---|

| C2-O1-C4 Bond Angle | ~92-94° |

| C2-C3-C4 Bond Angle | ~87-89° |

| O1-C2 Bond Length | ~1.44-1.46 Å |

Note: These are generalized values based on computational studies of various 3,3-disubstituted oxetanes and may vary for 3,3-Bis-mercaptomethyl-oxetane.

Electronic Properties and Reactivity Descriptors:

The electronic properties of 3,3-Bis-mercaptomethyl-oxetane, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical in determining its reactivity. The electronegative oxygen atom in the oxetane ring creates a significant dipole moment and influences the electron density of the surrounding atoms.

The presence of sulfur atoms in the mercaptomethyl groups introduces additional factors. Sulfur is less electronegative than oxygen and has available d-orbitals, which can affect the molecule's electronic structure and potential reaction pathways.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Significance | Predicted Trend for 3,3-Bis-mercaptomethyl-oxetane |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The presence of sulfur atoms may lead to a relatively smaller HOMO-LUMO gap compared to its oxygen analog, suggesting increased reactivity. |

| Electron Affinity | The energy change when an electron is added. | Expected to be influenced by the polarizable sulfur atoms. |

| Ionization Potential | The energy required to remove an electron. | The lone pairs on the sulfur atoms are likely to be the highest occupied molecular orbitals, influencing the ionization potential. |

| Chemical Hardness | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a smaller gap implies lower hardness and higher reactivity. |

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map would be instrumental in visualizing the regions of positive and negative electrostatic potential on the surface of 3,3-Bis-mercaptomethyl-oxetane. It is anticipated that the region around the oxygen atom would exhibit a negative potential (red), making it a likely site for electrophilic attack. Conversely, the regions around the acidic protons of the mercapto groups would show a positive potential (blue), indicating their susceptibility to nucleophilic attack or deprotonation.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Thiol-Oxetane Building Blocks

The synthesis of novel, highly functionalized oxetane (B1205548) derivatives is a cornerstone of future advancements. Researchers are moving beyond the parent 3,3-Bis-mercaptomethyl-oxetane to create a library of "building blocks" with diverse chemical functionalities. acs.orgrsc.orgenamine.netenamine.netchemrxiv.orgresearchgate.netrsc.orgenamine.netresearchgate.net This involves modifying the oxetane core to include additional reactive groups or substituents that can precisely control the properties of the resulting polymers and materials.

Strategies for creating these next-generation building blocks often start with commercially available precursors like oxetan-3-one. chemrxiv.org From this starting point, a wide array of 3,3-disubstituted oxetanes can be prepared. acs.orgchemrxiv.org Synthetic routes are being developed to incorporate various functional groups such as hydroxyls, amines, and carboxylic acids, which can then be further modified. acs.org For thiol-containing analogues, this could involve multi-step synthetic sequences that install protected thiol groups onto the oxetane scaffold, which are later deprotected to yield the reactive mercaptomethyl functionalities. acs.org The goal is to produce a toolkit of monomers where slight variations in the building block structure lead to significant and predictable changes in the final material's characteristics, such as thermal stability, refractive index, and mechanical strength. rsc.org

Key Research Findings in Developing Oxetane Building Blocks:

| Development Area | Key Findings & Significance | References |

| Functionalization Strategies | Development of multi-step routes from common precursors (e.g., diols, oxetan-3-one) to introduce diverse functional groups like hydroxyl, amino, and carboxylic acid residues. acs.orgchemrxiv.org | acs.orgchemrxiv.org |

| Scalable Synthesis | Optimization of synthetic protocols to enable the large-scale production (up to 1 kg) of novel 3,3-disubstituted oxetane building blocks. rsc.orgchemrxiv.org | rsc.orgchemrxiv.org |

| Stereochemical Control | Creation of synthetic pathways that allow for the preparation of chiral oxetanes with high stereochemical control, crucial for applications in peptide synthesis and pharmaceuticals. rsc.orgnih.gov | rsc.orgnih.gov |

| Increased Diversity | Synthesis of over 100 novel 3,3-disubstituted oxetanes, significantly expanding the available chemical space for drug discovery and materials science. rsc.org | rsc.org |

Exploration of Novel Catalytic Systems for Synthesis and Polymerization

Efficient and selective catalysts are critical for both the synthesis of thiol-oxetane monomers and their subsequent polymerization. Research is focused on discovering new catalytic systems that offer better control over reaction kinetics, reduce side reactions, and operate under milder, more sustainable conditions.

For polymerization, photoinitiated cationic ring-opening polymerization (PCROP) is a major area of investigation. rpi.eduradtech.org Diaryliodonium salts are effective photoinitiators that, upon UV irradiation, generate a strong acid to initiate the ring-opening of the oxetane. radtech.orgresearchgate.net However, the polymerization of 3,3-disubstituted oxetanes often exhibits an induction period, which can be a limitation for certain applications. rpi.eduresearchgate.net Current research aims to overcome this by:

Copolymerization: Mixing oxetanes with more reactive monomers like epoxides can shorten or eliminate the induction period in what is known as a "kick-start" effect. radtech.orgresearchgate.net

New Initiator Systems: Developing novel photoinitiators or photosensitizers, such as curcumin, allows for the use of long-wavelength UV and visible light, making the process more versatile. rpi.edu

Alternative Catalysts: Beyond photocationic systems, researchers are exploring other catalysts. For instance, Brønsted acids like Tf₂NH have been shown to catalyze the ring-opening of oxetanes for the synthesis of other heterocyclic structures. nih.gov Zirconium(IV)-based catalysts have been developed for the ring-opening copolymerization of oxetane with anhydrides to create poly(ester-alt-ethers). nih.govacs.org Such systems could be adapted for thiol-containing monomers to produce novel sulfur-containing polymers. Anionic ring-opening polymerization using catalysts like potassium tert-butoxide with a crown ether complex has also been successfully developed for certain oxetanes. radtech.org

Comparison of Catalytic Systems for Oxetane Polymerization:

| Catalyst System | Mechanism | Advantages | Challenges/Research Focus | References |

| Diaryliodonium Salts | Photoinitiated Cationic | Rapid, solvent-free, not inhibited by oxygen. radtech.org | Induction period in 3,3-disubstituted oxetanes. rpi.eduresearchgate.net | rpi.eduradtech.orgresearchgate.net |

| Brønsted/Lewis Acids | Cationic | Can be used for tandem reactions and synthesis of complex heterocycles. nih.gov | May require specific substrates and conditions to avoid side reactions. | nih.gov |

| Transition Metals (e.g., Zr, Ti) | Coordination | Enables copolymerization with monomers like anhydrides to form novel polymer backbones. nih.govacs.org | Catalyst efficiency (turnover frequency) can be low. nih.gov | nih.govacs.org |

| Alkali Metal Alkoxides | Anionic | Effective for oxetanes with specific functional groups (e.g., hydroxyls). radtech.org | Scope may be limited to certain monomer types. | radtech.org |

Integration into Stimuli-Responsive and Adaptable Material Systems

A frontier in materials science is the creation of "smart" materials that can change their properties in response to external stimuli such as light, temperature, or pH. The unique chemistry of 3,3-Bis-mercaptomethyl-oxetane, combining a ring-opening moiety (oxetane) and a reactive functional group (thiol), makes it an ideal candidate for designing such systems.